![molecular formula C10H13N3O B11792284 N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B11792284.png)
N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a prop-2-yn-1-yl group attached to the nitrogen atom and a propyl group attached to the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones irrespective of the substituent nature at the triple bond . The reaction conditions usually involve the use of a base such as potassium hydroxide (KOH) and carbon disulfide (CS2) to facilitate the cyclocondensation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidative formylation in the presence of molecular oxygen and visible light.
Substitution: The compound can participate in substitution reactions, particularly with phenyl isothiocyanate to form benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Visible-light-induced oxidative formylation using molecular oxygen.
Substitution: Phenyl isothiocyanate and carbon disulfide in the presence of a base such as potassium hydroxide.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide involves its ability to act as a photosensitizer in oxidative reactions. The compound generates singlet oxygen (1O2) and superoxide radicals (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the oxidative formylation reactions catalyzed by the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Prop-2-yn-1-yl)-o-phenylenediamines: These compounds undergo similar cyclocondensation reactions to form benzimidazole derivatives.
Propargyl Compounds:
Uniqueness
N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to act as a photosensitizer in oxidative reactions sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C10H13N3O |
---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
2-propyl-N-prop-2-ynylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H13N3O/c1-3-6-11-10(14)9-5-7-12-13(9)8-4-2/h1,5,7H,4,6,8H2,2H3,(H,11,14) |
InChI-Schlüssel |
XMWBZIGVCUSEIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=CC=N1)C(=O)NCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.